2,5-Dichlorobenzene-1,4-diamine

Catalog No.
S603770
CAS No.
20103-09-7
M.F
C6H6Cl2N2
M. Wt
177.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dichlorobenzene-1,4-diamine

CAS Number

20103-09-7

Product Name

2,5-Dichlorobenzene-1,4-diamine

IUPAC Name

2,5-dichlorobenzene-1,4-diamine

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

InChI

InChI=1S/C6H6Cl2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2

InChI Key

QAYVHDDEMLNVMO-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)N)Cl)N

solubility

SLIGHTLY SOLUBLE IN WATER AND ALCOHOL

Synonyms

1.4-Diamino-3.6-dichlorobenzene

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)Cl)N

The exact mass of the compound 2,5-Dichlorobenzene-1,4-diamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water and alcohol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dichlorobenzene-1,4-diamine (CAS: 20103-09-7) is a highly crystalline, dichloro-substituted aromatic diamine utilized primarily as a rigid-rod monomer in advanced polymer synthesis and as a precursor for high-performance pigments . The presence of two electron-withdrawing and sterically bulky chlorine atoms at the 2- and 5-positions of the para-phenylenediamine core fundamentally alters its reactivity and the physical properties of its downstream derivatives. In procurement and materials design, this specific substitution pattern is prioritized because it disrupts interchain packing in polyimides and polyamides, drastically improving solution processability without sacrificing the high thermal stability and mechanical rigidity characteristic of para-linked aromatic systems [1].

Attempting to substitute 2,5-dichlorobenzene-1,4-diamine with generic, unsubstituted p-phenylenediamine (PPD) or m-phenylenediamine generally fails in high-performance film and coating applications. PPD-based rigid-rod polymers suffer from extreme interchain hydrogen bonding and dense chain packing, which causes them to precipitate prematurely during polycondensation and renders the final polymer intractable and insoluble in standard organic solvents [1]. By contrast, the bulky chlorine substituents in 2,5-dichlorobenzene-1,4-diamine introduce steric hindrance that increases the polymer's free volume and disrupts crystalline packing. This structural modification enables the synthesis of fully amorphous, high-molecular-weight polymers that remain soluble in polar aprotic solvents like NMP and DMAc, a strict requirement for direct solution-casting in industrial manufacturing [1].

Enhanced Solubility and Processability in Poly(amide-imide) Synthesis

In the direct polycondensation of diimide-diacids, the use of 2,5-dichloro-p-phenylenediamine yields fully amorphous poly(amide-imide)s that are readily soluble in polar aprotic solvents such as NMP and DMAc [1]. In contrast, unsubstituted p-phenylenediamine (PPD) typically produces highly crystalline, insoluble polymers that precipitate from the reaction medium, preventing film formation [1]. The chlorinated diamine allows for the direct casting of transparent, flexible films with tensile strengths ranging from 92 to 127 MPa and initial moduli of 2.59 to 3.65 GPa [1].

Evidence DimensionPolymer solubility and film-casting viability
Target Compound DataYields amorphous polymers highly soluble in NMP/DMAc, enabling direct casting of films (92-127 MPa tensile strength).
Comparator Or BaselineUnsubstituted p-phenylenediamine (PPD) (yields insoluble, intractable precipitates).
Quantified DifferenceTransition from 0% processability (insoluble precipitate) to complete solubility for high-strength film casting.
ConditionsDirect polycondensation using triphenyl phosphite and pyridine in NMP/CaCl2.

Buyers must select the chlorinated analog when manufacturing high-performance polymer films or coatings that require solution-phase processing without compromising mechanical strength.

Modulated Optoelectronic Properties in Oxidative Polymerization

When subjected to enzyme-catalyzed or chemical oxidative polymerization, 2,5-dichloro-p-phenylenediamine forms unique ortho-coupled ladder-type or pernigraniline-type structures [1]. Compared to standard poly(p-phenylenediamine), the chlorinated polymer exhibits significantly lower optical and electrochemical band gaps [1]. Furthermore, the enzyme-catalyzed ladder-type polymer derived from this specific monomer radiates blue light with a high intensity and a photoluminescence quantum yield of 23% in DMF, a property not observed in the non-chlorinated baseline [1].

Evidence DimensionPhotoluminescence quantum yield and band gap
Target Compound Data23% quantum yield (blue light emission) in DMF; lower optical/electrochemical band gaps.
Comparator Or BaselineUnsubstituted poly(p-phenylenediamine) (insignificant photoluminescence, higher band gap).
Quantified DifferenceAchieves a 23% PL quantum yield and distinct nanosphere morphology compared to the standard benzenoid/quinoid PPD structures.
ConditionsEnzyme-catalyzed oxidative polymerization with hydrogen peroxide.

For researchers developing optoelectronic materials or conductive polymer nanospheres, this compound provides specific luminescent and electronic properties unattainable with generic diamines.

Precursor Suitability for High-Grade Condensed Azo Pigments

2,5-Dichlorobenzene-1,4-diamine is an irreplaceable intermediate in the synthesis of high-grade condensed azo pigments, such as Cromophtal Yellow 6G [1]. The specific di-chloro substitution is required to react with diketene to form di-acetoacetyl-2,5-dichloro-p-phenylenediamine [1]. Unsubstituted or mono-chlorinated diamines cannot be used as substitutes, as the two chlorine atoms are structurally essential to impart the specific yellow shade, thermal stability, and solvent resistance demanded in high-performance jet printing inks and aerospace coatings [1].

Evidence DimensionStructural requirement for Pigment Yellow 6G synthesis
Target Compound Data100% structural compatibility for di-acetoacetyl-2,5-dichloro-p-phenylenediamine formation.
Comparator Or Baselinep-Phenylenediamine (PPD) or mono-chloro analogs.
Quantified DifferenceBinary substitution requirement; alternatives yield entirely different pigment classes with inferior solvent and lightfastness properties.
ConditionsIndustrial synthesis of condensed azo pigments for jet inks.

Procurement for advanced pigment manufacturing is structurally locked to this exact CAS number to meet the strict colorimetric and stability standards of commercial Yellow 6G.

Solution-Cast High-Performance Poly(amide-imide) Films

2,5-Dichlorobenzene-1,4-diamine is the optimal monomer choice for manufacturing rigid-rod poly(amide-imide) and polyamide films. Because the bulky chlorine atoms prevent polymer precipitation during synthesis, manufacturers can directly cast the resulting NMP/DMAc solutions into transparent, flexible films for aerospace composites and flexible electronics, bypassing the intractability of standard PPD-based polymers [1].

Synthesis of Advanced Condensed Azo Pigments (Yellow 6G)

In the dyes and pigments industry, this compound is procured specifically to synthesize di-acetoacetyl-2,5-dichloro-p-phenylenediamine, the direct precursor to high-grade Cromophtal Yellow 6G. The chlorine substituents are critical for achieving the target color shade, UV lightfastness, and solvent resistance required in premium jet printing inks [2].

Optoelectronic Ladder Polymers and Nanospheres

For specialized materials science research, this diamine is utilized in oxidative polymerization to create polyaniline-like ladder structures. Its unique ability to form nanospheres with a 23% photoluminescence quantum yield makes it highly relevant for developing novel blue-light-emitting materials and low-band-gap organic semiconductors [3].

Functionalized Covalent Organic Frameworks (COFs)

As a highly rigid, functionalized amine linker, 2,5-Dichlorobenzene-1,4-diamine is employed in COF synthesis. The chlorine atoms allow researchers to sterically and electronically tune the pore environment, enhancing hydrophobicity and altering host-guest interactions compared to frameworks built with unfunctionalized diamines .

Color/Form

WHITE PRISMS

XLogP3

2.4

Melting Point

170 °C

UNII

9CCW77BAXP

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 78 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 78 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20103-09-7

Wikipedia

2,5-dichloro-p-phenylenediamine

General Manufacturing Information

1,4-Benzenediamine, 2,5-dichloro-: ACTIVE

Dates

Last modified: 08-15-2023

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